(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one
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Overview
Description
The compound (9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one is a complex organic molecule known for its potent biological activities. It is a derivative of staurosporine, a well-known natural product isolated from the bacterium Streptomyces staurosporeus. This compound is notable for its role as a protein kinase inhibitor, making it a valuable tool in biochemical research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one involves multiple steps, starting from simple indole derivatives. The key steps include:
Formation of the indolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin core: This is achieved through a series of cyclization reactions.
Introduction of the epoxy group: This step typically involves epoxidation reactions using peracids.
Methoxy and methylamino group additions: These functional groups are introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. It often involves fermentation processes using genetically modified Streptomyces strains, followed by extensive purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylamine, methanol.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further biological testing and drug development .
Scientific Research Applications
(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis.
Biology: Serves as a potent inhibitor of protein kinases, making it useful in cell signaling studies.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis.
Comparison with Similar Compounds
(9S,10R,11R,13R)-2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh3’,2’,1’-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one: is unique due to its specific structural features and potent biological activity. Similar compounds include:
Staurosporine: The parent compound, known for its broad-spectrum kinase inhibition.
K252a: Another kinase inhibitor with a similar indole-based structure.
UCN-01: A derivative of staurosporine with improved selectivity for certain kinases.
Properties
Molecular Formula |
C28H26N4O3 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-6-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O3/c1-28-12-17(29-2)25(34-3)27(35-28)31-18-10-6-4-8-14(18)20-16-13-30-26(33)22(16)21-15-9-5-7-11-19(15)32(28)24(21)23(20)31/h4-11,17,25,27,29H,12-13H2,1-3H3,(H,30,33)/t17-,25-,27+,28-/m1/s1 |
InChI Key |
XTGJCWHCHWNXSE-WQGXBGQBSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]([C@H](O1)N3C4=CC=CC=C4C5=C6CNC(=O)C6=C7C8=CC=CC=C8N2C7=C53)OC)NC |
Canonical SMILES |
CC12CC(C(C(O1)N3C4=CC=CC=C4C5=C6CNC(=O)C6=C7C8=CC=CC=C8N2C7=C53)OC)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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